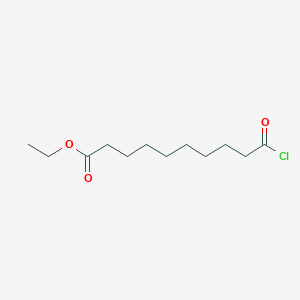
Ethyl 10-chloro-10-oxodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 10-chloro-10-oxodecanoate is a useful research compound. Its molecular formula is C12H21ClO3 and its molecular weight is 248.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Ethyl 10-chloro-10-oxodecanoate is utilized in the synthesis of bioactive compounds, particularly in the development of pharmaceuticals targeting various diseases. Its structure allows for modifications that can lead to derivatives with enhanced biological activity.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their potential as anti-inflammatory agents. The research demonstrated that specific modifications to the compound improved its efficacy in inhibiting pro-inflammatory cytokines, suggesting a pathway for new therapeutic agents against inflammatory diseases .
Biochemical Assays
The compound serves as a substrate or reagent in biochemical assays, particularly those involving enzyme interactions. Its ability to form stable complexes with proteins makes it a valuable tool for studying enzyme kinetics and mechanisms.
Case Study:
In an experiment detailed in Methods in Molecular Biology, this compound was used to investigate secreted phospholipases A₂ inhibitors. The study highlighted its role in facilitating high-throughput screening methods, which are essential for drug discovery processes .
Lipid-Based Drug Delivery Systems
Recent advancements have seen this compound incorporated into lipid-based formulations for drug delivery. Its amphiphilic nature allows it to form liposomes or micelles, enhancing the solubility and bioavailability of poorly soluble drugs.
Case Study:
Research published in Bioorganic & Medicinal Chemistry Letters demonstrated the use of lipid formulations containing this compound for delivering siRNA molecules effectively to target cells, showcasing its potential in gene therapy applications .
Eigenschaften
CAS-Nummer |
6946-46-9 |
|---|---|
Molekularformel |
C12H21ClO3 |
Molekulargewicht |
248.74 g/mol |
IUPAC-Name |
ethyl 10-chloro-10-oxodecanoate |
InChI |
InChI=1S/C12H21ClO3/c1-2-16-12(15)10-8-6-4-3-5-7-9-11(13)14/h2-10H2,1H3 |
InChI-Schlüssel |
UYQCPLVIWOWNDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















